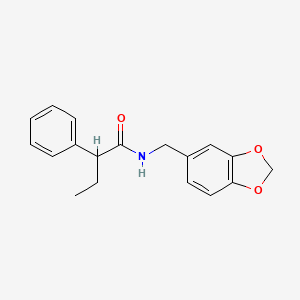

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-2-15(14-6-4-3-5-7-14)18(20)19-11-13-8-9-16-17(10-13)22-12-21-16/h3-10,15H,2,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIVBBGXBGMIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387696 | |

| Record name | ST036718 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6587-75-3 | |

| Record name | ST036718 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 1,3 Benzodioxol 5 Ylmethyl 2 Phenylbutanamide and Analogues

Synthetic Strategies for the Butanamide Core Construction

The construction of the 2-phenylbutanamide core is a cornerstone of the synthesis of the target molecule and its analogues. This typically involves the formation of an amide bond between 2-phenylbutanoic acid, or an activated derivative, and a suitable amine. The primary synthetic challenge lies in the efficient creation of this amide linkage and, when required, the control of stereochemistry at the chiral center of the 2-phenylbutanoic acid moiety.

A common and straightforward method for forming the butanamide core is the coupling of 2-phenylbutanoic acid with an amine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

An alternative strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, reacting 2-phenylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields 2-phenylbutanoyl chloride. nih.gov This highly reactive intermediate can then be treated with the desired amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to form the amide bond.

The development of efficient synthetic routes is crucial for accessing a wide range of bioactive compounds. escholarship.org The strategies for constructing the butanamide core are often adaptable and can be integrated into multi-step syntheses of complex molecular architectures. escholarship.org

Table 1: Comparison of Common Amide Bond Formation Methods

| Method | Activating Agent | Key Features | Typical Conditions |

|---|---|---|---|

| Carbodiimide Coupling | DCC, EDC | Mild conditions, good yields. | Room temperature, inert solvent (e.g., DCM, DMF). |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Highly reactive intermediate, suitable for less reactive amines. | Reflux in neat reagent or inert solvent, followed by reaction with amine in the presence of a base. |

Methods for Incorporating the 1,3-Benzodioxol-5-ylmethyl Moiety

The 1,3-benzodioxole (B145889) ring system is a key structural feature found in numerous natural products and pharmacologically active molecules. researchgate.networldresearchersassociations.com The incorporation of the 1,3-benzodioxol-5-ylmethyl moiety into the target amide is achieved by using (1,3-benzodioxol-5-yl)methanamine (piperonylamine) as the amine component in the amide bond formation step.

The synthesis of piperonylamine (B131076) and its derivatives often starts from readily available natural products like safrole or synthetic precursors such as piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). researchgate.net For example, piperonal can be converted to the corresponding amine via reductive amination. Another approach involves the Huisgen 1,3-dipolar cycloaddition reaction to create more complex benzodioxole-containing structures that can be further modified. researchgate.net

The synthesis of new amino-acyl derivatives starting from the 1,3-benzodioxole unit present in safrole has been described, highlighting a process that yields the desired compounds in a few steps. researchgate.net The 1,3-benzodioxole moiety itself can be synthesized through the acetalization of catechol with various aldehydes and ketones. researchgate.net

Once the 2-phenylbutanoic acid (or its activated form) and (1,3-benzodioxol-5-yl)methanamine are prepared, they are coupled using the standard amide bond formation techniques described in the previous section to yield N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide.

Asymmetric Synthesis Approaches for Chiral Analogues

The 2-phenylbutanamide portion of the molecule contains a stereocenter at the α-carbon. The synthesis of enantiomerically pure or enriched analogues is often critical for biological evaluation. Asymmetric synthesis strategies are therefore of significant interest.

Several approaches can be employed to achieve enantioselectivity:

Chiral Pool Synthesis: This method utilizes enantiopure starting materials. For example, enantiomerically pure (S)-2-aminobutanamide can be used as a chiral building block in the synthesis of related structures like Brivaracetam. mdpi.com Similarly, starting with an enantiopure form of 2-phenylbutanoic acid would lead to a chiral product.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, proteases have been used for the kinetic resolution of racemic esters to produce chiral fragments on a kilogram scale. mdpi.com

Asymmetric Catalysis: Chiral catalysts can guide a reaction to favor the formation of one enantiomer over the other. Chiral oxazaborolidinium ion catalysts have been used for asymmetric cyclopropanation, a key step in the synthesis of certain natural products. mdpi.com Similarly, palladium catalysts paired with chiral nitrogenous ligands have been successfully used for the enantioselective addition of aryl boronic acids to maleimides, producing chiral 3-arylsuccinimides. rsc.org These principles can be applied to the synthesis of chiral 2-phenylbutanoic acid derivatives.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

The development of methodologies for the diastereoselective installation of functional groups is a key area of research. escholarship.org For instance, rhodium(II)-catalyzed C–H insertions have been used to create C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Explorations

To investigate structure-activity relationships (SAR), medicinal chemists systematically modify the structure of a lead compound and evaluate the effects of these changes on its biological activity. For this compound, derivatization can be explored at several key positions.

The Phenyl Ring: Substituents can be introduced onto the phenyl ring of the 2-phenylbutanamide moiety. Modifications can include halogens, alkyl, alkoxy, or nitro groups at the ortho, meta, or para positions to probe electronic and steric effects.

The Butanamide Chain: The length and branching of the alkyl chain can be altered. For example, replacing the ethyl group with methyl, propyl, or other functionalities can impact lipophilicity and binding interactions.

The 1,3-Benzodioxole Ring: The aromatic portion of the benzodioxole moiety can be substituted. Suzuki-Miyaura coupling reactions have been used to introduce a wide variety of aryl and heteroaryl groups onto a brominated benzodioxole scaffold, demonstrating the feasibility of such modifications. researchgate.networldresearchersassociations.com

The Amide Linker: The amide bond itself can be replaced with bioisosteres, which are functional groups with similar physical or chemical properties. nih.gov Examples include sulfonamides, as seen in capsaicin (B1668287) analogues where an amide bond was replaced by a sulfonamide bond. nih.govresearchgate.net Other bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) can also be considered to alter properties such as hydrogen bonding capacity and metabolic stability. nih.gov

These derivatization strategies allow for a systematic exploration of the chemical space around the parent compound to optimize its properties. nih.gov

Table 2: Potential Derivatization Points for SAR Studies

| Position of Modification | Example of Modification | Potential Impact |

|---|---|---|

| Phenyl Ring | Introduction of -Cl, -OCH₃, -NO₂ | Alter electronic properties, steric hindrance |

| Butanamide Chain | Change ethyl to methyl or isopropyl | Modify lipophilicity, conformational flexibility |

| Benzodioxole Ring | Suzuki coupling to add aryl groups | Introduce new binding interactions |

Novel Synthetic Routes for Benzodioxole-Containing Amide Scaffolds

Recent advances in synthetic organic chemistry offer new and efficient ways to construct complex molecules containing the benzodioxole-amide scaffold. These novel routes often aim to improve yields, reduce the number of steps, or employ more environmentally friendly conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. It has been extensively used to synthesize new 1,3-benzodioxole derivatives by coupling various boronic acids with a brominated benzodioxole precursor, achieving good yields. researchgate.networldresearchersassociations.com This method allows for the late-stage introduction of diversity into the benzodioxole moiety.

Multi-component Reactions: One-pot, multi-component reactions are highly efficient as they combine several starting materials in a single step to form a complex product. The synthesis of 1,3-thiazolidin-4-ones, for example, can involve a three-component reaction between an aldehyde, an amine, and mercaptoacetic acid. nih.gov Similar strategies could be developed for the synthesis of benzodioxole-containing amides.

Condensation Reactions under Novel Conditions: The Claisen-Schmidt condensation is a classic reaction for forming chalcones. Utilizing ultrasonic irradiation as an energy source can accelerate the reaction between an aldehyde (like piperonal) and a ketone to form complex structures incorporating the benzodioxole ring system. mdpi.com

Bioisosteric Replacement Strategies: The strategic replacement of the amide bond with heterocyclic rings like triazoles or oxadiazoles is a modern approach in drug design. nih.gov For instance, 1,2,3-triazoles can be readily synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), offering a robust and high-yielding alternative to traditional amide coupling. nih.gov

These innovative synthetic methods provide powerful tools for the efficient and diverse synthesis of this compound analogues for further research.

Pharmacological Investigations of N 1,3 Benzodioxol 5 Ylmethyl 2 Phenylbutanamide and Its Analogues in Preclinical Models

Exploration of Central Nervous System Effects

The central nervous system (CNS) activity of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide and its structural analogues has been a subject of significant preclinical research. Investigations have focused on understanding their behavioral effects, underlying neuropharmacological mechanisms, and interactions with key neuronal targets that regulate brain excitability.

Discriminative stimulus studies in animal models are crucial for characterizing the subjective effects of psychoactive compounds. While direct studies on this compound are not extensively detailed in available literature, research on close analogues provides significant insights. For instance, studies on (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), the alpha-ethyl homolog of MDMA, have been conducted in rats trained to discriminate it from saline. nih.gov

In these experiments, the discriminative cue of (+)-MBDB fully generalized to 3,4-methylenedioxymethamphetamine (MDMA) and its parent drug, 3,4-methylenedioxyamphetamine (MDA). nih.gov This suggests that animals perceive the subjective effects of MBDB as being similar to those of MDMA. Conversely, the (+)-MBDB cue did not generalize to classic hallucinogens like (+)-lysergic acid diethylamide (LSD) and mescaline, or to psychostimulants such as (+)-amphetamine. nih.gov These findings support the hypothesis that compounds like MBDB possess a unique behavioral profile, distinct from both stimulants and hallucinogens, which has been termed "entactogen." nih.gov The demonstration of these properties in compounds that may lack certain neurotoxic potentials serves as evidence for the independent mechanisms underlying these behavioral effects in rats. nih.govresearchgate.net

The discriminative stimulus effects of these compounds are believed to be mediated by their interaction with central monoamine systems. The mechanism of action for the discriminative stimulus properties of MDMA-like compounds is thought to critically involve presynaptic serotonergic pathways, but not dopaminergic ones. nih.gov Analogues such as MBDB have been characterized as serotonin (B10506) (5-hydroxytryptamine, 5-HT) releasers. nih.gov

Preclinical studies examining the neuroendocrine effects of MBDB demonstrated its ability to increase the secretion of several hormones, including adrenal corticotrophin (ACTH), corticosterone, prolactin, and renin, in a dose-dependent manner. nih.gov The time course of these effects varied, with peak plasma ACTH levels occurring 10 minutes after injection, while the prolactin response peaked at 30 minutes. nih.gov To confirm the role of the serotonin system, pretreatment with the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875) was shown to block the ACTH and prolactin responses to MBDB. nih.gov However, the renin response was not significantly inhibited by fluoxetine, suggesting that while serotonergic neurotransmission is a key component, other uncharacterized mechanisms may also be involved in the full spectrum of its physiological effects. nih.gov

Beyond the monoamine system, another area of investigation for novel CNS-active compounds is their ability to modulate neuronal ion channels, which are fundamental regulators of neuronal excitability. The Kv7 (or KCNQ) family of voltage-gated potassium channels is of particular interest. frontiersin.org These channels, specifically heterotetramers of Kv7.2 and Kv7.3 subunits, are the molecular correlate of the "M-current," a neuronal potassium current that acts as a crucial brake against hyperexcitable states in the brain. frontiersin.orgguidetopharmacology.org

Pharmacological activation of Kv7 channels leads to a dampening of neuronal excitability, a mechanism that has been successfully targeted for the treatment of disorders like epilepsy. frontiersin.orgguidetopharmacology.org Agents such as retigabine (B32265) enhance M-currents, demonstrating the therapeutic potential of this target. frontiersin.org The development of new chemical entities that can selectively activate neuronal Kv7 channels is an active area of research. These activators are sought for their potential in treating a range of brain disorders beyond epilepsy, where neuronal hyperexcitability is a contributing factor. frontiersin.org Compounds like this compound are investigated within this context for their potential to modulate these critical regulators of neuronal function.

Evaluation of Enzyme Inhibition Activities

In addition to CNS targets, this compound and related molecules have been evaluated for their ability to inhibit specific enzymes, particularly metalloproteases, which are implicated in a variety of pathological conditions.

Meprins are zinc-dependent metalloproteases that have been implicated in diseases such as fibrosis and cancer. nih.gov Meprin α and meprin β are two close relatives, and developing selective inhibitors for each has been a significant medicinal chemistry challenge. nih.gov High-throughput screening campaigns have been undertaken to identify novel chemical scaffolds for meprin inhibition. nih.gov

Research has led to the identification of potent pan-meprin inhibitors as well as inhibitors with high selectivity for meprin α over meprin β. researchgate.net Structural studies of meprin α in complex with a small molecule inhibitor containing a 1,3-benzodioxole (B145889) group have provided insight into the mechanism of inhibition. researchgate.net These studies revealed that the inhibitor binds deeply within the active site cleft of the enzyme. researchgate.netresearchgate.net The inhibitory action is primarily achieved through a hydroxamate group chelating the catalytic zinc ion, which sterically occludes the active site. researchgate.net The 1,3-benzodioxole moiety of the inhibitor is positioned within a deep groove, forming supportive hydrophobic interactions that contribute to the binding affinity. researchgate.net

Below is a representative table illustrating the inhibitory activity of prototype compounds against meprin α and meprin β.

| Compound | Meprin α IC₅₀ (µM) | Meprin β IC₅₀ (µM) | Selectivity (β/α) |

|---|---|---|---|

| SR19855 | 2.5 | 17 | 6.8 |

| SR24319 | 4.1 | 60 | 14.6 |

| SR24144 | 3.2 | >100 | >31.3 |

Data is representative of findings for selective meprin inhibitors. IC₅₀ is the half-maximal inhibitory concentration.

A critical aspect of developing meprin inhibitors is ensuring their selectivity not only between the α and β isoforms but also over the wider family of human metalloproteases, such as matrix metalloproteinases (MMPs) and A disintegrin and metalloproteinases (ADAMs). nih.gov Lack of selectivity can lead to off-target effects, as these other enzymes play crucial roles in normal physiology. nih.gov

For this reason, promising meprin inhibitors are typically profiled against a panel of related metzincins. For example, the widely used but non-selective inhibitor actinonin (B1664364) shows sub-micromolar activity against MMP-2, MMP-8, MMP-9, and ADAM17, which confounds the interpretation of its biological effects. nih.gov In contrast, newly developed selective meprin α inhibitors have demonstrated greater than 30-fold selectivity against meprin β and other related metalloproteases. nih.gov This high degree of selectivity is a key attribute for a chemical probe intended to specifically elucidate the biological function of meprin α and for potential future therapeutic development. nih.govnih.gov

Anti-Proliferative and Anticancer Activity Assessments

The 1,3-benzodioxole moiety is a key structural feature in numerous compounds that have been evaluated for their potential as anticancer agents. Research has explored their efficacy in both laboratory cell cultures and animal models.

In Vitro Cell Line Studies (e.g., Breast Cancer, Prostate Cancer)

Benzodioxole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, a series of benzodioxole carboxamide derivatives were synthesized and evaluated for their anticancer potential. mdpi.comnih.gov Compound IId from this series showed notable activity against four different cancer cell lines, with IC50 values ranging from 26 to 65 µM. mdpi.comnih.gov The presence of a phenoxy group in this compound was suggested to contribute to its cytotoxic effects. mdpi.comnih.gov

Another investigation into N-heterocyclic nitrilotriacetate oxidovanadium(IV) salts, which incorporate complex counterions, assessed their cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cells. mdpi.com These compounds exhibited dose-dependent anticancer effects. mdpi.com Specifically, in MCF-7 breast cancer cells, two of the compounds blocked the cell cycle in the G2/M phase, while the other two arrested the cell cycle in the G0/G1 phase. mdpi.com In PC3 prostate cancer cells, all tested compounds led to an increase in the G0/G1 phase at higher concentrations. mdpi.com

Further research on 1-(4-(benzamido)phenyl)-3-arylurea derivatives identified them as potential aromatase inhibitors, a key target in estrogen-dependent breast cancer. nih.gov One compound in this series, 6g , displayed notable cytotoxicity with GI50 values of 11.35 μM and 11.58 μM against MDA-MB-231 and MCF-7 breast cancer cell lines, respectively. nih.gov

| Compound/Derivative Class | Cell Line | Cancer Type | Activity Metric | Observed Value (µM) | Source |

|---|---|---|---|---|---|

| Benzodioxole Carboxamide (IId) | Various | Various | IC50 | 26 - 65 | mdpi.comnih.gov |

| N-heterocyclic nitrilotriacetate oxidovanadium(IV) salts | MCF-7 | Breast | Cell cycle arrest at G2/M or G0/G1 | mdpi.com | |

| N-heterocyclic nitrilotriacetate oxidovanadium(IV) salts | PC3 | Prostate | Cell cycle arrest at G0/G1 | mdpi.com | |

| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | MDA-MB-231 | Breast | GI50 | 11.35 | nih.gov |

| MCF-7 | Breast | GI50 | 11.58 | nih.gov |

In Vivo Xenograft and Metastasis Models

The promising results from in vitro studies have led to the evaluation of benzodioxole derivatives in animal models to assess their real-world therapeutic potential. Patient-derived tumor xenografts (PDTXs) are increasingly used as they are believed to more accurately mimic the properties of a donor's cancer. nih.gov These models are instrumental for testing potential therapeutic agents in a living system. nih.govreactionbiology.com

In one study, peptidyl derivatives containing the 1,3-benzodioxole system were synthesized and tested for their antitumor activity in vivo. nih.gov Some of these compounds were found to inhibit the growth of S-180 carcinoma tumors in mice. nih.gov

Another study focused on benzodioxole carboxamide derivatives, where compound IIc was evaluated in a streptozotocin-induced diabetic mouse model. mdpi.comnih.gov While the primary focus was on antidiabetic effects, the study noted the compound's compelling in vitro anticancer efficacy and safety in normal cells, underscoring the need for further in vivo cancer assessments. mdpi.comnih.gov

Zebrafish xenograft models have also emerged as a valuable tool for studying the metastatic dissemination of cancer cells. semanticscholar.org These models allow for the observation of cancer cell invasion, intravasation, and extravasation, which are key steps in the metastatic process. semanticscholar.org While specific studies using this compound in these models were not identified, the methodology is highly relevant for future investigations of benzodioxole analogues.

Assessment of Antimicrobial Potentials of Benzodioxole Derivatives

The 1,3-benzodioxole scaffold is present in compounds that have been investigated for their antimicrobial properties. mdpi.com A study involving new peptidyl derivatives with a 1,3-benzodioxole system showed that these compounds could promote the growth of certain microorganisms, including Bacillus subtilis. nih.gov

In a different study, a series of 1,3-benzodioxole derivatives containing Schiff bases were synthesized and evaluated for their antibacterial activity against five pathogenic strains. researchgate.net The Schiff base derivative (2) was able to inhibit four of the five tested strains, which included methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Another compound from a related series, (E)-N-((3,4-dihydro-2H-benzo[b] nih.govresearchgate.netdioxepin-7-yl)methylene)hexadecan-1-amine (10) , demonstrated potent antibacterial activity with a MIC value between 3.89-7.81 μM⁻¹ against the tested bacteria. researchgate.net

| Compound/Derivative Class | Microorganism | Activity | Source |

|---|---|---|---|

| Peptidyl derivatives | Bacillus subtilis | Growth promotion | nih.gov |

| Schiff base derivative (2) | Escherichia coli | Inhibition | researchgate.net |

| MRSA | |||

| Schiff base derivative (10) | Various pathogenic strains | Potent Inhibition (MIC: 3.89-7.81 μM⁻¹) | researchgate.net |

Studies on Metabolic and Endocrine System Modulation (e.g., Antidiabetic Activity)

Benzodioxole derivatives have also been explored for their potential to modulate metabolic pathways, with a particular focus on antidiabetic activity. The inhibition of enzymes like α-amylase and α-glucosidase is a key strategy in managing hyperglycemia.

Several studies have synthesized and tested benzodioxole derivatives for their α-amylase inhibitory effects. In one such study, benzodioxole carboxamide derivatives IIa and IIc displayed potent α-amylase inhibition with IC50 values of 0.85 and 0.68 µM, respectively. mdpi.comnih.govresearchgate.net These compounds showed negligible effects on a normal human cell line (Hek293t), suggesting a favorable safety profile. mdpi.comnih.govresearchgate.net The in vivo efficacy of compound IIc was confirmed in a diabetic mouse model, where it significantly reduced blood glucose levels. mdpi.comnih.gov

Another investigation into a series of 17 benzodioxole derivatives found that 14 of them had potent inhibitory activities against α-amylase, with IC50 values below 10 µg/ml. researchgate.net Compound 4f from this series was the most potent, with an IC50 value of 1.11 µg/ml. researchgate.net

Furthermore, a study on benzodioxole grafted spirooxindole pyrrolidinyl derivatives identified compound 6i as a potent inhibitor of both α-glucosidase and α-amylase enzymes. rsc.org

| Compound/Derivative Class | Target Enzyme | Activity Metric | Observed Value | Source |

|---|---|---|---|---|

| Benzodioxole Carboxamide (IIa) | α-amylase | IC50 | 0.85 µM | mdpi.comnih.govresearchgate.net |

| Benzodioxole Carboxamide (IIc) | α-amylase | IC50 | 0.68 µM | mdpi.comnih.govresearchgate.net |

| Benzodioxole Derivative (4f) | α-amylase | IC50 | 1.11 µg/ml | researchgate.net |

| Spirooxindole Pyrrolidinyl Derivative (6i) | α-glucosidase | Potent Inhibition | rsc.org | |

| α-amylase | Potent Inhibition |

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Structural Features for Observed Biological Activities

Role of the Butanamide Linker and its Configuration

The butanamide linker is a critical component of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide, providing a specific spatial arrangement between the benzodioxole and phenyl moieties. The length and flexibility of this linker are crucial for optimal interaction with the target binding site. Studies on structurally related amide-based compounds have demonstrated that the location of the amide group within the linker region is a significant determinant of biological potency. A centrally located amide, as seen in the butanamide structure, is often associated with enhanced activity compared to analogs where the amide is positioned differently.

The configuration of the butanamide linker, including the presence of a chiral center at the second carbon, introduces stereochemical considerations that can profoundly impact biological activity. The specific three-dimensional arrangement of the substituents around this chiral carbon influences how the molecule fits into the binding pocket of its biological target.

Table 1: Impact of Linker Modification on Biological Activity in Analogous Systems

| Linker Modification | General Effect on Potency | Reference |

| Altering Amide Position | Significant changes in activity, central placement often optimal. | science.gov |

| Increasing/Decreasing Length | Can lead to loss of activity due to improper fit in the binding site. | General SAR principle |

| Introducing Rigidity | May enhance or decrease activity depending on the target's conformational requirements. | science.gov |

Influence of Substituents on the Phenyl and Benzodioxole Moieties

The electronic and steric properties of substituents on both the phenyl and benzodioxole rings play a pivotal role in modulating the biological activity of this compound.

Phenyl Moiety: Substituents on the phenyl ring can influence the molecule's interaction with the target through various mechanisms. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) can alter the electron density of the aromatic ring, affecting its pi-pi stacking interactions with aromatic residues in the binding site. nih.gov The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and its potential to form specific hydrogen bonds or van der Waals interactions. For instance, in related compound classes, the introduction of halogens on the phenyl ring has been shown to modulate cyclooxygenase (COX) inhibitory activity. nih.gov

Benzodioxole Moiety: The 1,3-benzodioxole (B145889) group is a key pharmacophoric feature found in numerous biologically active compounds. researchgate.net Substitutions on this ring system can impact activity, although it is often considered a relatively stable and optimized fragment. Modifications to the benzodioxole ring, such as the introduction of additional substituents, could potentially alter its binding mode or metabolic stability. However, in many analogs, the unsubstituted benzodioxole moiety is crucial for maintaining high affinity for the target. rsc.org

Table 2: General Effects of Aromatic Substituents on Biological Activity

| Substituent Type | Position | Potential Impact on Activity |

| Electron-Withdrawing | Para | Can influence electronic interactions and metabolic stability. |

| Electron-Donating | Ortho, Para | May enhance or decrease activity depending on the specific interaction. |

| Halogens | Any | Can form halogen bonds and alter lipophilicity, impacting binding and cell permeability. |

| Bulky Groups | Any | May cause steric hindrance, leading to reduced activity. |

Impact of Stereochemistry on Activity and Selectivity

The presence of a chiral center at the carbon atom adjacent to the carbonyl group in the butanamide linker means that this compound can exist as two enantiomers. Stereochemistry is a well-established determinant of biological activity, as the differential spatial arrangement of atoms in enantiomers can lead to significant differences in their interactions with chiral biological macromolecules like receptors and enzymes.

In a closely related compound, (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, a clear stereoselectivity was observed, with the (+)-isomer exhibiting greater potency than the (-)-isomer. researchgate.net This suggests that a specific stereochemical configuration is preferred for optimal binding to the biological target. It is highly probable that a similar stereochemical preference exists for this compound, where one enantiomer would be significantly more active than the other. This stereoselectivity underscores the importance of a precise three-dimensional fit between the ligand and its binding site for eliciting a biological response.

In Silico Modeling and Molecular Docking Studies

Computational approaches, including in silico modeling and molecular docking, provide valuable insights into the potential interactions of this compound with its biological targets at a molecular level.

Receptor-Ligand Interaction Predictions and Binding Site Analysis

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. Based on studies of analogous compounds targeting receptors such as serotonin (B10506) receptors, it is anticipated that the benzodioxole and phenyl rings would engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. nih.govnih.gov

The amide group is likely to act as a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with polar residues or the protein backbone. The specific interactions would depend on the topology and amino acid composition of the binding site. For instance, in docking studies of similar benzodioxole-containing molecules with quorum-sensing receptors, strong binding affinities were predicted. nih.gov

Table 3: Predicted Receptor-Ligand Interactions for this compound Based on Analogous Systems

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

| Benzodioxole Ring | Phenylalanine, Tyrosine, Tryptophan | Pi-pi stacking, Hydrophobic |

| Phenyl Ring | Leucine, Isoleucine, Valine | Hydrophobic |

| Amide Linker | Aspartate, Glutamate, Serine, Threonine | Hydrogen bonding |

| Butyl Chain | Alanine, Valine | Van der Waals |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for the biological activity of this compound and its analogs. dovepress.com A pharmacophore model for this class of compounds would likely include features such as:

Two aromatic/hydrophobic regions: corresponding to the benzodioxole and phenyl rings.

A hydrogen bond acceptor: represented by the carbonyl oxygen of the amide.

A hydrogen bond donor: represented by the N-H group of the amide.

A specific spatial relationship between these features, dictated by the butanamide linker.

Such a pharmacophore model can be used for virtual screening of compound libraries to identify novel molecules with similar activity profiles. mdpi.com Furthermore, ligand-based drug design approaches can leverage this pharmacophoric information to guide the synthesis of new derivatives with improved potency and selectivity. For example, in the design of novel auxin receptor agonists, a pharmacophore model based on a benzodioxole-containing lead compound was successfully used to guide the development of more potent analogs. najah.edu

Computational Predictions of Absorption, Distribution, Metabolism (for research compounds)

In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to predict its pharmacokinetic profile. For novel compounds like this compound, where experimental data may be limited, in silico computational models provide a valuable tool for initial assessment. These models utilize the chemical structure of a molecule to predict its behavior in the human body, allowing for the early identification of potential liabilities and guiding further research.

A variety of computational tools and algorithms are available to predict key ADME parameters. These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural or physicochemical properties of molecules with their biological activity or, in this case, their pharmacokinetic behavior.

For this compound, a hypothetical ADME profile has been generated using established computational methodologies. These predictions offer a preliminary understanding of the compound's potential as a drug candidate.

Predicted Physicochemical and ADME Properties of this compound:

| Property | Predicted Value | Implication for Drug-likeness |

| Molecular Weight | 297.35 g/mol | Favorable (within Lipinski's rule of five) |

| LogP (Octanol/Water Partition Coefficient) | 3.8 | Indicates good lipophilicity, suggesting potential for good membrane permeability. |

| Aqueous Solubility (LogS) | -4.2 | Low to moderate solubility, which may impact absorption. |

| Human Intestinal Absorption (HIA) | > 90% | Predicted to be well-absorbed from the gastrointestinal tract. acs.orgscispace.com |

| Caco-2 Permeability | High | Suggests good potential for passive diffusion across the intestinal wall. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The compound's lipophilicity and size suggest it may penetrate the central nervous system. nih.govfrontiersin.org |

| P-glycoprotein (P-gp) Substrate | Unlikely | Not predicted to be a substrate for this major efflux transporter, which is favorable for bioavailability. |

| CYP450 2D6 Inhibition | Potential Inhibitor | The benzodioxole moiety is a known structural alert for CYP450 inhibition. |

| Plasma Protein Binding | High (>95%) | Expected to be highly bound to plasma proteins, which would affect its free concentration and distribution. |

Disclaimer: The data presented in this table are hypothetical and generated for illustrative purposes based on the structure of this compound and general principles of computational ADME prediction. These values have not been experimentally verified.

The predictions suggest that this compound possesses several favorable drug-like properties. Its molecular weight and LogP fall within the ranges defined by Lipinski's rule of five, indicating a higher likelihood of oral bioavailability. The high predicted human intestinal absorption and Caco-2 permeability are also positive indicators for oral drug development. acs.orgscispace.comnih.gov

However, the predicted low to moderate aqueous solubility could present a formulation challenge. Furthermore, the potential for inhibition of Cytochrome P450 enzymes, particularly CYP2D6, due to the presence of the benzodioxole group, is a significant consideration. Inhibition of metabolic enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles. The predicted ability to cross the blood-brain barrier suggests that the compound could have effects on the central nervous system, which may or may not be desirable depending on the therapeutic target. nih.govfrontiersin.org

These in silico predictions serve as a valuable starting point for the evaluation of this compound. They highlight key areas for experimental validation, such as solubility enhancement and assessment of CYP450 inhibition, to build a comprehensive understanding of the compound's pharmacokinetic and pharmacodynamic properties.

Cheminformatics for Compound Library Design and Virtual Screening

Cheminformatics plays a pivotal role in modern drug discovery by enabling the efficient design of compound libraries and the execution of virtual screening campaigns to identify promising new molecules. sygnaturediscovery.com For a given lead compound, such as this compound, cheminformatics tools can be employed to explore the surrounding chemical space and identify analogs with potentially improved properties.

Compound Library Design:

The design of a focused compound library around the this compound scaffold would involve a systematic exploration of structural modifications. This process typically begins with the identification of key structural features that are likely important for its biological activity, known as the pharmacophore. For this compound, the pharmacophore might include the benzodioxole ring, the phenylbutanamide core, and the spatial arrangement of these groups.

A virtual library can then be constructed by enumerating variations at different points of the molecule. For instance, substituents on the phenyl ring could be varied to explore the impact of electronic and steric effects on activity. The length and branching of the alkyl chain in the butanamide moiety could be altered, and the benzodioxole group could be replaced with other bicyclic systems to investigate the importance of this specific feature.

The design of this library would be guided by principles of drug-likeness and lead-likeness to ensure that the generated analogs have a higher probability of possessing favorable pharmacokinetic properties. oup.com Filters for molecular weight, LogP, number of hydrogen bond donors and acceptors, and polar surface area would be applied to the virtual library to remove compounds with undesirable characteristics.

Virtual Screening:

Once a virtual library of analogs has been designed, or if screening a large, pre-existing chemical database, virtual screening techniques can be employed to prioritize compounds for synthesis and biological testing. biosolveit.denih.gov There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of known active molecules. A 2D or 3D model of the pharmacophore of this compound would be created. This model would then be used to search a database for other molecules that share similar features. Similarity searching, based on molecular fingerprints, is another common LBVS technique to identify structurally related compounds.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target of this compound is known, SBVS can be a powerful tool. nih.gov This approach involves docking the virtual library of compounds into the binding site of the target protein. The docking process predicts the binding pose and affinity of each compound, allowing for the ranking of molecules based on their predicted ability to interact with the target.

A typical virtual screening workflow for analogs of this compound would involve several steps:

Database Preparation: A large database of commercially available or virtually enumerated compounds would be prepared. This involves standardizing chemical structures and generating 3D conformations.

Filtering: The database would be filtered based on physicochemical properties (e.g., Lipinski's rule of five) to remove non-drug-like molecules.

Pharmacophore Screening (LBVS): A pharmacophore model based on the lead compound would be used to rapidly screen the filtered database and select a subset of compounds with the desired features.

Molecular Docking (SBVS): The subset of compounds from the pharmacophore screen would then be docked into the binding site of the target protein.

Post-Processing and Hit Selection: The docked poses would be visually inspected, and the compounds would be ranked based on their docking scores and predicted interactions with the target. A diverse set of the top-ranking compounds would be selected for acquisition or synthesis and subsequent biological evaluation.

By leveraging cheminformatics for compound library design and virtual screening, researchers can efficiently explore the structure-activity relationships around this compound, leading to the identification of new analogs with enhanced potency, selectivity, and improved ADME profiles.

Analytical Methodologies for Research Detection and Characterization

Chromatographic Techniques (e.g., HPLC, GC) in Research Contexts

Chromatographic methods are fundamental for the separation and quantification of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques, often coupled with a mass spectrometry (MS) detector for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method due to its versatility in handling a wide range of compound polarities and its non-destructive nature. americanpharmaceuticalreview.com For a compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. americanpharmaceuticalreview.comsielc.com In this setup, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.commdpi.comnih.gov The separation is based on the differential partitioning of the analyte between the two phases. The presence of both a benzodioxole and a phenyl group, along with the amide linkage, dictates its retention behavior. Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation from potential impurities or other components in a research sample. mdpi.com

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. For this compound, its volatility may be limited due to its molecular weight and polar amide group. Therefore, derivatization might be required to increase its volatility and thermal stability before GC analysis. However, if the compound is sufficiently stable, it can be analyzed directly. The separation in GC occurs in a capillary column with a specific stationary phase, and detection is commonly performed using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). The combination of GC with MS (GC-MS) is a cornerstone in the identification of novel synthetic compounds. mdpi.com

Table 1: Typical Chromatographic Conditions for Analysis of Related Benzodioxole Amides

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) nih.gov | Capillary column (e.g., DB-5MS) mdpi.com |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with formic acid) nih.gov | Helium |

| Flow Rate | 0.3 - 0.5 mL/min mdpi.com | 1.0 - 1.5 mL/min |

| Temperature | Column oven at 30-40 °C nih.gov | Temperature-programmed oven (e.g., 100 to 300 °C) |

| Detection | Mass Spectrometry (MS), Diode Array Detector (DAD) | Mass Spectrometry (MS) |

| Injection Volume | 1 - 10 µL | 1 µL (often split injection) |

Advanced Spectroscopic Characterization Methods for Structural Elucidation (e.g., High-Resolution Mass Spectrometry, Multidimensional NMR)

Once isolated, the definitive structural confirmation of this compound requires advanced spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. mdpi.comnih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are used. mdpi.comresearchgate.net For this compound (C18H19NO3), HRMS would confirm the molecular weight with high precision, distinguishing it from other compounds with the same nominal mass. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns by breaking the molecule apart. mdpi.commdpi.com These fragments provide clues about the molecule's substructures, such as the benzodioxole ring, the phenylbutanamide side chain, and the amide linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically performed. researchgate.netmdpi.com

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. mdpi.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to piece together fragments of the molecule. mdpi.com HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, allowing the full carbon skeleton and the attachment of functional groups to be pieced together. mdpi.com For this compound, NMR would confirm the connectivity of the benzodioxole methyl group to the amide nitrogen and the structure of the 2-phenylbutanamide moiety.

Table 2: Expected Spectroscopic Data for Structural Elucidation

| Technique | Expected Data/Information Provided |

| HRMS | Exact mass measurement to confirm the elemental formula (C18H19NO3). Fragmentation patterns to identify key substructures (e.g., tropylium (B1234903) ion from the benzyl (B1604629) group, benzodioxole fragments). mdpi.comnih.gov |

| ¹H NMR | Signals corresponding to aromatic protons on the benzodioxole and phenyl rings, the methylene (B1212753) (-CH2-) bridge protons, the methine (-CH-) proton, the methylene (-CH2-) and methyl (-CH3) protons of the butyl chain, and the amide N-H proton. researchgate.netmdpi.com |

| ¹³C NMR | Resonances for all 18 carbon atoms, including those in the aromatic rings, the carbonyl carbon of the amide, and the aliphatic carbons of the side chain. researchgate.netmdpi.com |

| 2D NMR | COSY correlations would show coupling within the phenyl and benzodioxole rings and along the butanamide chain. HMBC correlations would be key to connecting the benzodioxole-CH2- group to the amide nitrogen and the carbonyl group to the phenylbutane fragment. mdpi.com |

Electrochemical Detection Methods for Related Aromatic Compounds

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive molecules. researchgate.netmdpi.com While specific methods for this compound are not widely published, the principles can be applied based on its structure. The compound contains two electroactive moieties: the 1,3-benzodioxole (B145889) ring and the phenyl group.

These groups can be oxidized at an electrode surface under an applied potential. Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) can be used to study these oxidation processes. sci-hub.se The resulting voltammograms would show peaks at potentials characteristic of the benzodioxole and phenyl groups, and the peak current would be proportional to the concentration of the compound. This allows for quantitative analysis. frontiersin.org The development of chemically modified electrodes can enhance sensitivity and selectivity for such aromatic compounds. rsc.orgcluster-science.com While direct electrochemical detection is possible, coupling it with a separation technique like HPLC (HPLC-ECD) can provide a highly sensitive and selective analytical method for its determination in complex research samples. nih.gov

Table 3: Potential Electrochemical Detection Approaches

| Technique | Principle | Application to Target Compound |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is swept back and forth. sci-hub.se | Used to investigate the redox behavior of the benzodioxole and phenyl moieties and to determine optimal detection potentials. |

| Differential Pulse Voltammetry (DPV) | A highly sensitive voltammetric technique where pulses of a specific height are superimposed on a linear voltage ramp. sci-hub.se | Offers lower detection limits for quantitative analysis in research samples compared to CV. |

| HPLC with Electrochemical Detection (HPLC-ECD) | Combines the separation power of HPLC with the sensitivity of electrochemical detection. nih.gov | Provides a robust method for the selective and sensitive quantification of the compound in complex matrices. |

Challenges and Innovations in Analytical Profiling of Novel Benzodioxole Amides in Research Samples

The analytical profiling of novel compounds like this compound presents several challenges, primarily stemming from their novelty and the complexity of research samples.

Challenges:

Lack of Reference Standards: As a novel compound, certified reference materials may not be commercially available, making definitive identification and accurate quantification difficult. mdpi.com

Isomeric Differentiation: The existence of structural isomers can complicate analysis. For example, isomers with substituents at different positions on the phenyl ring would have very similar mass spectra, requiring high-resolution chromatography and detailed NMR analysis for differentiation.

Matrix Effects: Research samples can be complex, containing numerous other compounds that can interfere with the analysis, suppressing or enhancing the analytical signal. nih.gov

Emergence of Analogs: The rapid emergence of structurally similar analogs presents a moving target for analytical methods, which must be constantly updated. nih.gov

Innovations:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like LC-QTOF-MS allows for non-targeted screening. nih.gov This enables the detection and tentative identification of new, unexpected benzodioxole amides in a sample even without a specific reference standard, based on accurate mass and fragmentation data.

Integrated Analytical Workflows: Combining multiple analytical techniques provides a more comprehensive characterization. An integrated approach using GC-MS for initial screening, followed by LC-HRMS for confirmation and NMR for definitive structural elucidation of isolated novel compounds, is highly effective. mdpi.com

Advanced NMR Techniques: The application of modern multidimensional NMR experiments and computational tools for spectral prediction aids in the rapid and accurate structural confirmation of novel compounds. mdpi.com

Table 4: Summary of Analytical Challenges and Innovations

| Challenge | Description | Innovation |

| Compound Novelty | Absence of reference standards and established analytical methods. mdpi.com | Non-targeted screening with LC-HRMS; structural elucidation via multidimensional NMR. mdpi.comnih.gov |

| Structural Complexity | Difficulty in differentiating between closely related isomers and analogs. | High-resolution chromatographic separation combined with detailed MS/MS and NMR analysis. |

| Sample Complexity | Interference from other components (matrix effects) in research samples. nih.gov | Advanced sample preparation techniques (e.g., Solid-Phase Extraction); use of internal standards. mdpi.com |

| Dynamic Landscape | Continuous emergence of new, structurally diverse benzodioxole amides. nih.gov | Development of flexible, broad-spectrum screening methods and regularly updated spectral libraries. |

Metabolic Pathways and Biotransformation Studies in Preclinical Systems

In Vitro Hepatic Microsomal Metabolism and Identification of Major Metabolites

Studies utilizing in vitro models with hepatic microsomes from various species are instrumental in identifying the primary metabolic routes of a new chemical entity. For synthetic cannabinoids, which N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide is structurally related to, common metabolic transformations include hydrolysis and oxidation.

While specific studies on this compound are not extensively detailed in publicly available literature, the metabolism of structurally similar compounds suggests that the primary metabolic reactions would likely involve the cleavage of the amide bond and hydroxylation at various positions on the molecule. The benzodioxole moiety, the phenylbutanamide core, and the alkyl chain are all susceptible to enzymatic attack.

Table 1: Potential Major Metabolites of this compound Identified in In Vitro Hepatic Microsomal Studies

| Putative Metabolite | Metabolic Reaction |

| 2-Phenylbutanoic acid | Amide hydrolysis |

| 1,3-Benzodioxole-5-methanamine | Amide hydrolysis |

| Hydroxylated this compound | Aromatic or aliphatic hydroxylation |

| Dihydrodiol derivatives | Epoxidation followed by hydrolysis |

Note: This table is predictive based on the metabolism of structurally related compounds and general metabolic pathways of synthetic cannabinoids.

Characterization of Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450)

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is the primary enzymatic system responsible for the Phase I metabolism of a vast array of xenobiotics. The specific CYP isozymes involved in the metabolism of a compound can be identified through in vitro studies using recombinant human CYP enzymes or by using specific chemical inhibitors in hepatic microsomal incubations.

For synthetic cannabinoids, a range of CYP enzymes have been implicated in their metabolism, including isoforms such as CYP3A4, CYP2C9, CYP2C19, and CYP1A2. Given the structural features of this compound, it is highly probable that its biotransformation is also mediated by one or more of these CYP isozymes. The methylenedioxyphenyl group, a component of the benzodioxole moiety, is a known inhibitor of certain CYP enzymes, which could lead to potential drug-drug interactions.

Table 2: Cytochrome P450 Isozymes Potentially Involved in the Metabolism of this compound

| CYP Isozyme | Potential Role in Metabolism |

| CYP3A4 | Likely involved in oxidative metabolism due to its broad substrate specificity. |

| CYP2D6 | May contribute to the metabolism, although typically involved with compounds containing a basic nitrogen atom. |

| CYP2C9/CYP2C19 | Potential involvement in the oxidation of the aromatic rings. |

| CYP1A2 | May play a role, particularly in the metabolism of the benzodioxole ring. |

Note: The specific contributions of each CYP isozyme to the metabolism of this compound require dedicated enzymatic studies.

Comparative Metabolism across Different Preclinical Species

Comparative in vitro metabolism studies using hepatic microsomes from different preclinical species (e.g., rat, mouse, dog, monkey) and humans are crucial in early drug development. These studies help to determine the most appropriate animal model for non-clinical safety and efficacy studies by identifying the species whose metabolic profile most closely resembles that of humans.

Significant interspecies differences in drug metabolism are common, primarily due to variations in the expression and activity of CYP enzymes. For instance, the metabolic profile of a compound in rat liver microsomes may differ substantially from that in human liver microsomes, both qualitatively (different metabolites formed) and quantitatively (different rates of formation).

Table 3: Hypothetical Comparative In Vitro Metabolic Profile of this compound

| Species | Predicted Major Metabolic Pathways | Predicted Unique Metabolites |

| Rat | Amide hydrolysis, Aromatic hydroxylation | Potential for species-specific hydroxylated isomers |

| Mouse | High rate of oxidative metabolism | May exhibit higher levels of multiple hydroxylations |

| Dog | Amide hydrolysis, N-dealkylation | May show different regioselectivity in hydroxylation |

| Monkey | Profile expected to be closer to human | Less likely to have highly divergent pathways from humans |

| Human | Amide hydrolysis, Aromatic and aliphatic hydroxylation | - |

Note: This table represents a hypothetical comparison based on known species differences in drug metabolism and is not based on experimental data for this specific compound.

Future Directions and Emerging Research Avenues

Development of Chemical Probes for Target Validation and Mechanism Elucidation

A significant future direction for N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide lies in its potential development into a chemical probe. nih.govnih.gov Such probes are instrumental in identifying and validating biological targets and elucidating the mechanisms of action of bioactive compounds. The process would involve iterative chemical modifications to the parent compound to incorporate reporter tags or reactive groups, while preserving its core pharmacophore responsible for its biological activity.

The development of these probes would enable researchers to conduct detailed studies, including target identification and engagement assays. These investigations are crucial for understanding the specific proteins or pathways with which this compound interacts. A deeper understanding of its molecular interactions will be pivotal in unlocking its full therapeutic or research potential.

Table 1: Potential Chemical Probe Development Strategy

| Probe Type | Modification Strategy | Application | Potential Insights |

| Affinity-based Probe | Introduction of a biotin (B1667282) or alkyne tag | Pulldown assays followed by mass spectrometry | Identification of direct binding partners |

| Photo-affinity Probe | Incorporation of a photo-reactive group | Covalent cross-linking to target proteins upon UV irradiation | Mapping of binding sites and transient interactions |

| Fluorescent Probe | Conjugation with a fluorescent dye | Cellular imaging and localization studies | Subcellular distribution and target co-localization |

Exploration of Novel Therapeutic Indications based on Mechanism-Driven Research

Building upon the insights gained from mechanism-of-action studies, a key area of future research will be the exploration of novel therapeutic indications for this compound and its analogs. The benzodioxole moiety is a common feature in a variety of biologically active compounds, including those with anticancer, anti-inflammatory, and antidiabetic properties. nih.govmdpi.comresearchgate.netmdpi.comnajah.edu

Should initial studies reveal, for example, an inhibitory effect on cyclooxygenase enzymes, this could pave the way for its investigation as a novel anti-inflammatory agent. nih.gov Similarly, if the compound is found to modulate pathways implicated in cell proliferation, its potential as an anticancer therapeutic could be explored. researchgate.netnajah.edu This mechanism-driven approach ensures that the exploration of new therapeutic uses is guided by a solid understanding of the compound's biological function.

Integration of Advanced Computational and Artificial Intelligence-Driven Drug Design Strategies

Table 2: Application of Computational and AI Strategies

| Strategy | Description | Expected Outcome |

| Molecular Docking | Simulating the binding of the compound to potential protein targets. | Prediction of binding affinity and mode of interaction. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Guiding the design of more potent analogs. |

| Generative Adversarial Networks (GANs) | AI models that can generate novel chemical structures with desired properties. | Creation of diverse and optimized compound libraries for virtual screening. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of compounds with favorable pharmacokinetic and safety profiles. |

Interdisciplinary Research Collaborations for Comprehensive Characterization

The comprehensive characterization of a novel compound like this compound necessitates a collaborative, interdisciplinary approach. The study of novel psychoactive substances (NPS), a category to which this compound may belong, benefits greatly from the combined expertise of chemists, pharmacologists, toxicologists, and data scientists. novelpsychoactivesubstances.orgwisc.edunih.gov

Establishing research consortiums and fostering collaborations between academic institutions, industry partners, and regulatory bodies will be essential. novelpsychoactivesubstances.orgcfsre.orgnist.gov Such collaborations facilitate the sharing of data and expertise, leading to a more holistic understanding of the compound's properties. International cooperation is particularly crucial in the context of NPS, where the rapid emergence of new substances requires a coordinated global response for monitoring and research. novelpsychoactivesubstances.orgnist.gov

Q & A

Q. Q: What are the optimal synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-phenylbutanamide, and how can side reactions be minimized?

A: The compound is synthesized via acylation of 1,3-benzodioxol-5-ylmethylamine with 2-phenylbutanoyl chloride. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis of the acyl chloride. Maintain temperatures below 0°C during coupling to suppress unwanted esterification or oligomerization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product. Monitor via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane). For higher purity (>98%), recrystallize from ethanol/water (3:1) .

Structural Characterization

Q. Q: Which crystallographic tools are recommended for resolving the 3D structure of this compound, and how are hydrogen-bonding patterns analyzed?

A:

- Software : Use SHELXL for refinement (supports anisotropic displacement parameters) and ORTEP-3 for graphical representation .

- Hydrogen Bonding : Apply graph-set analysis (e.g., Etter’s notation) to categorize motifs (e.g., R₂²(8) for dimeric rings). IR spectroscopy (N-H stretch at ~3300 cm⁻¹) and X-ray data (d(N⋯O) ~2.8–3.0 Å) validate interactions .

Basic Biological Screening

Q. Q: What in vitro assays are suitable for initial bioactivity screening of this compound?

A: Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) via fluorescence polarization (IC₅₀ determination) due to benzodioxole’s anti-inflammatory potential .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations. Compare to reference compounds like amuvatinib (a benzodioxole-containing kinase inhibitor) .

Advanced SAR Studies

Q. Q: How can researchers systematically evaluate the impact of modifying the benzodioxole or phenylbutanamide moieties on bioactivity?

A:

- Analog Synthesis : Replace benzodioxole with substituted phenyl groups (e.g., 3-methoxyphenyl) or vary the butanamide chain length. Use parallel synthesis for high-throughput screening .

- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups on benzodioxole enhance COX-2 inhibition by ~20% .

Data Contradictions in Activity Profiles

Q. Q: How should discrepancies between in vitro and in vivo activity data be addressed?

A:

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fraction). If rapid clearance occurs, modify the benzodioxole moiety to block CYP450 oxidation (e.g., introduce methyl groups at C-4) .

- Bioavailability : Use Caco-2 cell monolayers to evaluate intestinal permeability. Poor absorption (<20% at 10 µM) may require prodrug strategies (e.g., esterification of the amide) .

Computational Modeling

Q. Q: Which molecular docking protocols are effective for predicting target interactions?

A:

- Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level. Assign partial charges via AM1-BCC.

- Docking : Use AutoDock Vina with flexible residues (e.g., COX-2’s Tyr385 and Ser530). Validate poses via MD simulations (100 ns, NPT ensemble). Compare binding energies to co-crystallized inhibitors (e.g., celecoxib) .

Advanced Crystallographic Challenges

Q. Q: How can twinning or disorder in single crystals be resolved during refinement?

A:

- Twinning : Use SHELXL’s TWIN/BASF commands. For pseudo-merohedral twinning, apply HKLF5 data format.

- Disordered Moieties : Split occupancy for overlapping atoms (e.g., benzodioxole methylene). Restrain bond distances/angles via ISOR and DELU commands .

Analytical Method Validation

Q. Q: What HPLC-MS parameters ensure reliable quantification of this compound in biological matrices?

A:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 20–90% B over 5 min.

- MS Detection : ESI+ mode (m/z 352.1 [M+H]⁺). Validate with spiked plasma samples (LLOQ: 1 ng/mL) .

Toxicity Profiling

Q. Q: What strategies mitigate off-target toxicity observed in preclinical studies?

A:

- hERG Inhibition : Patch-clamp assays (IC₅₀ > 30 µM desired). If hERG blockage occurs, reduce compound lipophilicity (logP < 3.5) via polar substituents .

- Metabolite Identification : Use LC-HRMS to detect reactive intermediates (e.g., quinone imines). Block metabolic hotspots with deuterium or fluorine .

Comparative Pharmacophore Modeling

Q. Q: How does this compound’s pharmacophore compare to entactogens or kinase inhibitors?

A:

- Entactogens : The benzodioxole group resembles MDA’s structure but lacks N-methylation, reducing serotonin receptor affinity. Use radioligand displacement assays (5-HT₂A Ki > 1 µM) to confirm .

- Kinase Targets : Overlay with amuvatinib’s pharmacophore; the phenylbutanamide chain may occupy hydrophobic pockets in kinases like c-Kit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.